molecular formula C18H18N2O2S2 B11169955 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B11169955
M. Wt: 358.5 g/mol
InChI Key: HAKMEAGFXJQBOZ-UHFFFAOYSA-N
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide is a synthetic compound belonging to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Chemical Reactions Analysis

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and tumor growth .

Comparison with Similar Compounds

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other thiazole derivatives.

Properties

Molecular Formula

C18H18N2O2S2

Molecular Weight

358.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O2S2/c1-3-16-17(14-7-5-4-6-8-14)19-18(23-16)20-24(21,22)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

HAKMEAGFXJQBOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3

Origin of Product

United States

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